molecular formula C21H20N6O2S B2889812 (4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone CAS No. 1203021-17-3

(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone

Cat. No. B2889812
CAS RN: 1203021-17-3
M. Wt: 420.49
InChI Key: OJQRBHOMXSFRPL-UHFFFAOYSA-N
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Description

(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds with structural similarities to the one have been synthesized and evaluated for their antibacterial properties . The presence of the piperazinyl and thiazole moieties can contribute to significant antibacterial activity, which is crucial in the development of new antibiotics to combat resistant strains of bacteria.

Antifungal Applications

Research indicates that derivatives of compounds with furan rings, like our compound of interest, have shown inhibitory effects on the growth of fungi such as Candida albicans . This suggests potential use in antifungal drug development.

Anti-Tubercular Agents

The structural framework of the compound, particularly the pyridazine ring, is noted in the design and synthesis of anti-tubercular agents. These compounds have been evaluated against strains of Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment .

Anticancer Potential

The compound’s structural features, including the piperazine and thiazole rings, are commonly found in molecules with anticancer activity. Molecular docking studies and cytotoxic evaluations against cancer cell lines could reveal its potential as a therapeutic agent .

Catalysis in Organic Synthesis

Furan derivatives are known to play a role in catalytic organic synthesis. The compound could be investigated for its ability to act as a catalyst or intermediate in the synthesis of other valuable chemical precursors .

Flavoring Agent in Food Industry

While not directly related to the exact compound, furan derivatives have been utilized as flavoring agents in the food industry. This suggests that the compound could potentially be modified for similar applications .

Drug Development and SAR Studies

The compound’s heterocyclic centers are significant in medicinal chemistry. Structure-Activity Relationship (SAR) studies could be conducted to optimize its biological activity for drug development purposes .

Chemotherapeutic Value

Compounds with imidazole and thiazole rings have been associated with high chemotherapeutic values, acting as remedies in novel drug development. The compound could be explored for its chemotherapeutic potential across various diseases .

properties

IUPAC Name

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-15-19(30-21(22-15)27-8-2-3-9-27)20(28)26-12-10-25(11-13-26)18-7-6-16(23-24-18)17-5-4-14-29-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQRBHOMXSFRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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